molecular formula C8H7Cl2N B3367090 5,6-Dichloroindoline CAS No. 162100-53-0

5,6-Dichloroindoline

Cat. No. B3367090
CAS RN: 162100-53-0
M. Wt: 188.05 g/mol
InChI Key: ICJRWHOYRYFHIL-UHFFFAOYSA-N
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Description

5,6-Dichloroindoline, also known as 5,6-Dichloroindoline-2,3-dione, is a chemical compound with the CAS Number: 1677-48-1 . It has a molecular weight of 216.02 and its IUPAC name is 5,6-dichloro-1H-indole-2,3-dione .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloroindoline consists of an indole ring substituted with two chlorine atoms at positions 5 and 6 . The InChI code for this compound is 1S/C8H3Cl2NO2/c9-4-1-3-6 (2-5 (4)10)11-8 (13)7 (3)12/h1-2H, (H,11,12,13) .


Physical And Chemical Properties Analysis

5,6-Dichloroindoline is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Seco-Cyclopropyltetrahydroquinolines : 5,6-Dichloroindoline derivatives are used in synthesizing seco-cyclopropyltetrahydroquinolines, which have relevance in the study of DNA alkylation pharmacophores like CC-1065 and the duocarmycins (Pati et al., 2004).
  • Preparation of Hydantoins : The compound has been utilized in the eco-friendly mechanochemical preparation of hydantoins from amino esters, a process significant for pharmaceutical synthesis (Konnert et al., 2014).

Biological and Pharmacological Research

  • Rooting Promoters : 5,6-Dichloroindole-3-acetic acid, a derivative of 5,6-Dichloroindoline, shows strong rooting-promoting activity in plant cuttings, indicating potential agricultural applications (Katayama et al., 2010).
  • Anticancer Agents : Various 5,6-Dichloroindoline derivatives have been synthesized and tested for their potential as anticancer agents, showing promise in targeting specific cancer cell lines (Rezk et al., 2016).
  • Anticonvulsant Activity : 5,6-Dichloroindoline derivatives have been studied for their anticonvulsant properties, showing effectiveness comparable to standard drugs in certain cases (Mallikarjuna et al., 2007).
  • Photovoltaic Properties : Derivatives of 5,6-Dichloroindoline have been explored for their potential in organic–inorganic photodiode fabrication, indicating their utility in photovoltaic applications (Zeyada et al., 2016).

Miscellaneous Applications

  • MRI Imaging Probes : Certain analogs of 5,6-Dichloroindoline have been identified as potential probes for imaging the expression of specific genes using MRI technology (Bar‐Shir et al., 2013)

Safety and Hazards

The safety information for 5,6-Dichloroindoline indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJRWHOYRYFHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2,3-dihydro-1H-indole

Synthesis routes and methods

Procedure details

5,6-Dichloroindole (D38) was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D39) (1.18 g, 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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